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Abstract
Prusogliptin (also known as DBPR108) is a novel, potent, and selective dipeptidyl peptidase-4

(DPP-4) inhibitor.[1] Developed by CSPC Ouyi Pharmaceutical, it has been approved in China

for the treatment of type 2 diabetes mellitus (T2DM).[2] This technical guide provides a

comprehensive overview of the pharmacological profile of Prusogliptin, including its mechanism

of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical efficacy and safety.

The information is intended for researchers, scientists, and professionals involved in drug

development.

Mechanism of Action
Prusogliptin is an oral antihyperglycemic agent that acts by inhibiting the dipeptidyl peptidase-4

(DPP-4) enzyme.[1][3] DPP-4 is responsible for the rapid degradation of incretin hormones,

primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide

(GIP).[1][3] These incretins are released from the gut in response to food intake and play a

crucial role in glucose homeostasis.

By inhibiting DPP-4, Prusogliptin increases the circulating levels of active GLP-1 and GIP.[1][3]

This leads to:
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Glucose-dependent insulin secretion: Enhanced stimulation of insulin release from

pancreatic β-cells in the presence of elevated blood glucose.[1][3]

Suppression of glucagon secretion: Inhibition of glucagon release from pancreatic α-cells,

which in turn reduces hepatic glucose production.[1][3]

This glucose-dependent mechanism of action results in a low risk of hypoglycemia.[1][3]

Signaling Pathway of Prusogliptin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12064631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12064631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376595/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12064631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376595/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gut

Pancreas

Bloodstream

Systemic Effects

Food Intake

Incretin Hormones (GLP-1, GIP)

stimulates release

β-cells

stimulates

α-cells

inhibits

DPP-4

degraded by

Insulin Secretion

increases

Glucagon Secretion

decreases

Improved Glucose Uptake

promotes

Reduced Hepatic Glucose Production

leads to

Inactive Incretins

Prusogliptin

inhibits

Lowered Blood Glucose

Click to download full resolution via product page

Caption: Prusogliptin's mechanism of action on the incretin pathway.
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In Vitro Pharmacology
Prusogliptin is a potent and selective inhibitor of the DPP-4 enzyme.

DPP-4 Inhibition and Selectivity
Prusogliptin demonstrates high potency for DPP-4 with an IC50 of 15 nM. It exhibits excellent

selectivity over other dipeptidyl peptidases such as DPP-2, DPP-8, DPP-9, and fibroblast

activation protein (FAP), with IC50 values greater than 50 nM for these enzymes.[1]

Enzyme IC50 (nM) Selectivity vs. DPP-4

DPP-4 15 -

DPP-2 > 50 > 3.3-fold

DPP-8 > 50 > 3.3-fold

DPP-9 > 50 > 3.3-fold

FAP > 50 > 3.3-fold

Data from in vitro studies.[1]

In Vivo Pharmacology
In vivo studies have demonstrated the efficacy of Prusogliptin in improving glucose tolerance.

Preclinical Efficacy
In diet-induced obese mice, the combination of Prusogliptin and metformin was shown to

improve glucose tolerability.[1]

Pharmacokinetics
The pharmacokinetic profile of Prusogliptin has been evaluated in healthy subjects and patients

with type 2 diabetes.

Absorption
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Prusogliptin is rapidly absorbed after oral administration, with a median time to reach maximum

plasma concentration (Tmax) of 1.5 to 4 hours at steady state.[4][5][6][7]

Dose Proportionality and Accumulation
Exposure to Prusogliptin increases in a dose-proportional manner.[4][5][6][7] The accumulation

ratio ranges from 0.85 to 1.3, indicating minimal drug accumulation with once-daily dosing.[4][5]

[6][7] Steady state is typically reached after four consecutive daily doses.[4][5][6][7]

Pharmacokinetic Parameters in Patients with T2DM
(Multiple Doses)

Parameter 50 mg Once Daily 100 mg Once Daily 200 mg Once Daily

Cmax,ss (ng/mL) 119 256 567

Tmax,ss (h) 1.5 - 4 1.5 - 4 1.5 - 4

Accumulation Ratio

(Rac)
0.85 - 1.3 0.85 - 1.3 0.85 - 1.3

Data from a Phase I

study in Chinese

patients with T2DM.[4]

[5][6][7]

Effect of Hepatic Impairment
A study in subjects with mild to moderate hepatic impairment showed that after a single 100 mg

oral dose, the exposure to Prusogliptin was slightly higher in subjects with mild liver dysfunction

and significantly increased in those with moderate liver dysfunction compared to healthy

subjects.[8][9] The drug was well-tolerated in these populations.[8][9]

Pharmacodynamics
The pharmacodynamic effects of Prusogliptin are consistent with its mechanism of action as a

DPP-4 inhibitor.

DPP-4 Inhibition
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After multiple doses, the maximum inhibition of DPP-4 activity increased with higher doses,

ranging from 62.1% to 89.4%.[4][6][7]

Dose Maximum DPP-4 Inhibition (%)

50 mg 62.1

100 mg 69.9

200 mg 89.4

Data from a Phase I study in Chinese patients

with T2DM.[1]

Incretin Levels
Administration of Prusogliptin leads to an increase in active GLP-1 levels.[4][6][7]

Clinical Efficacy and Safety
Multiple clinical trials have demonstrated the efficacy and safety of Prusogliptin in patients with

type 2 diabetes.

Monotherapy
A Phase III, randomized, double-blind, active and placebo-controlled study evaluated

Prusogliptin 100 mg once daily in treatment-naïve patients with T2DM.[10]

Primary Endpoint: At week 24, Prusogliptin demonstrated superiority to placebo and non-

inferiority to sitagliptin in reducing HbA1c levels.[10]

Long-term Efficacy: The glucose-lowering effect of Prusogliptin was sustained for up to 52

weeks.[10]
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Treatment Group
Mean Change in HbA1c from Baseline at
Week 24

Prusogliptin 100 mg -0.63%

Sitagliptin 100 mg -0.60%

Placebo -0.02%

Data from a Phase III clinical trial.[10]

Add-on Therapy to Metformin
A 24-week, multi-center, randomized, double-blind, placebo-controlled, superiority, Phase III

clinical trial assessed the efficacy and safety of Prusogliptin as an add-on therapy in patients

with T2DM inadequately controlled with metformin.[6][11][12][13]

Primary Endpoint: At week 24, the Prusogliptin group showed a significantly greater

reduction in HbA1c from baseline compared to the placebo group.[6][11][12][13]

Other Efficacy Measures: A higher proportion of patients in the Prusogliptin group achieved

an HbA1c of 7.0% or less. Prusogliptin also led to greater reductions in fasting plasma

glucose and 2-hour postprandial plasma glucose without causing weight gain.[11]

Treatment Group
Mean Change in HbA1c from Baseline at
Week 24

Prusogliptin + Metformin -0.70%

Placebo + Metformin -0.07%

Data from a Phase III clinical trial.[6][11][12][13]

Safety and Tolerability
Across clinical trials, Prusogliptin has been shown to be safe and well-tolerated.[4][6][7][11][12]

[13] The overall frequency of adverse events was similar between the Prusogliptin and placebo

groups.[11] A meta-analysis of three randomized controlled trials with 957 patients found a non-

significant decrease in treatment-emergent adverse events and a non-significant increase in
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treatment-emergent serious adverse events and drug-related adverse events compared to

placebo.[14]

Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Representative
Protocol)
This protocol is based on a fluorometric method to determine the in vitro inhibitory activity of a

test compound against DPP-4.

Prepare Reagents
(DPP-4 enzyme, substrate, assay buffer, test compound)

Add test compound/control to 96-well plate

Add diluted DPP-4 enzyme

Incubate at 37°C for 10 minutes

Initiate reaction with DPP-4 substrate

Measure fluorescence kinetically at 37°C

Data Analysis
(Calculate % inhibition and IC50)
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Click to download full resolution via product page

Caption: Workflow for a typical in vitro DPP-4 inhibition assay.

Materials:

Recombinant human DPP-4 enzyme

DPP-4 substrate (e.g., Gly-Pro-AMC)

Assay buffer (e.g., Tris-HCl, pH 7.5)

Test compound (Prusogliptin) and positive control (e.g., Sitagliptin)

96-well black microplate

Fluorescence plate reader

Procedure:

Reagent Preparation:

Dilute the DPP-4 enzyme to the desired concentration in cold assay buffer.

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute

to the working concentration in assay buffer.

Prepare serial dilutions of the test compound and positive control.

Assay Reaction:

Add the diluted test compound or control to the wells of the 96-well plate.

Add the diluted DPP-4 enzyme solution to each well.

Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

Initiate the reaction by adding the DPP-4 substrate solution to each well.
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Measurement:

Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes, with an

excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

Data Analysis:

Calculate the rate of reaction for each well.

Determine the percent inhibition of DPP-4 activity for each concentration of the test

compound.

Calculate the IC50 value by fitting the dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
(Representative Protocol)
This protocol describes a typical OGTT to evaluate the in vivo efficacy of a DPP-4 inhibitor.
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Acclimatize and house mice

Fast mice for 6-16 hours

Administer test compound (Prusogliptin) or vehicle

Collect baseline blood sample (Time 0)

Administer oral glucose challenge

Collect blood samples at specified time points
(e.g., 15, 30, 60, 120 min)

Measure blood glucose levels

Data Analysis
(Plot glucose excursion curve, calculate AUC)

Click to download full resolution via product page

Caption: Workflow for a typical in vivo oral glucose tolerance test.

Materials:
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Male C57BL/6 mice

Test compound (Prusogliptin)

Vehicle control

Glucose solution

Glucometer and test strips

Blood collection supplies

Procedure:

Animal Preparation:

Acclimatize mice to the housing conditions for at least one week.

Fast the mice for 6-16 hours with free access to water.

Dosing and Glucose Challenge:

Administer the test compound or vehicle via oral gavage at a predetermined time before

the glucose challenge.

Collect a baseline blood sample from the tail vein (Time 0).

Administer a glucose solution (e.g., 2 g/kg) via oral gavage.

Blood Sampling and Glucose Measurement:

Collect blood samples from the tail vein at various time points after the glucose challenge

(e.g., 15, 30, 60, and 120 minutes).

Measure blood glucose concentrations using a glucometer.

Data Analysis:

Plot the mean blood glucose concentration versus time for each treatment group.
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Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall

improvement in glucose tolerance.

Perform statistical analysis to compare the treatment groups.

Conclusion
Prusogliptin is a potent, selective, and orally bioavailable DPP-4 inhibitor with a favorable

pharmacokinetic and pharmacodynamic profile that supports once-daily dosing. Clinical trials

have demonstrated its efficacy in improving glycemic control, both as monotherapy and as an

add-on to metformin, with a good safety and tolerability profile. Prusogliptin represents a

valuable therapeutic option for the management of type 2 diabetes mellitus.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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